molecular formula C7H13N3 B14218076 (1S,2S)-1-Azido-2-methylcyclohexane CAS No. 831191-88-9

(1S,2S)-1-Azido-2-methylcyclohexane

Cat. No.: B14218076
CAS No.: 831191-88-9
M. Wt: 139.20 g/mol
InChI Key: IHVGIZNAOSKZLB-BQBZGAKWSA-N
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Description

(1S,2S)-1-Azido-2-methylcyclohexane is a valuable chiral intermediate in preclinical drug discovery, serving as a precursor for the synthesis of enantiomerically pure amines. This compound is strategically used in the development of single-enantiomer drugs, where stereochemical integrity is critical for drug efficacy . A documented application is its synthesis from (1R,2S)-2-methylcyclohexanol via a Mitsunobu reaction to install the azide group, followed by reduction to yield the corresponding (1S,2S)-2-methylcyclohexylamine, a chiral amine building block with high enantiomeric purity . The rigid cyclohexane scaffold with defined stereocenters makes it a useful template for constructing more complex, stereochemically obligated molecular architectures. This product is intended for use in asymmetric synthesis and medicinal chemistry research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

831191-88-9

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(1S,2S)-1-azido-2-methylcyclohexane

InChI

InChI=1S/C7H13N3/c1-6-4-2-3-5-7(6)9-10-8/h6-7H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

IHVGIZNAOSKZLB-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@H]1N=[N+]=[N-]

Canonical SMILES

CC1CCCCC1N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Stereochemical Inversion via Mitsunobu Reaction

The most widely documented method involves stereochemical inversion of a pre-existing alcohol precursor using the Mitsunobu reaction. The synthesis proceeds as follows:

Starting Material Preparation
  • (1R,2S)-2-Methyl-1-cyclohexanol (23) is prepared via Noyori asymmetric hydrogenation of 2-methylcyclohexanone using a ruthenium-(S)-BINAP catalyst. This step achieves high enantiomeric excess (70% ee).
Mitsunobu Reaction Conditions
  • The alcohol (23) is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) under anhydrous conditions.
  • Hydrazoic acid (HN₃) serves as the azide source, enabling nucleophilic displacement with inversion of configuration at C1.
  • Reaction Equation :
    $$
    \text{(1R,2S)-2-Methyl-1-cyclohexanol} + \text{HN}3 \xrightarrow{\text{DEAD, PPh}3, \text{THF}} \text{(1S,2S)-1-Azido-2-methylcyclohexane}
    $$
Workup and Purification
  • The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).
  • Yield : ~70%.
Stereochemical Validation
  • 19F-NMR analysis of the Mosher amide derivative confirms retention of stereochemical purity.
  • HPLC and chiral stationary phases verify enantiomeric excess (>98% ee).

Alternative Pathway: Nitro Group Reduction

While less common, reduction of nitro intermediates offers a potential route, though stereocontrol remains challenging:

Nitrocyclohexane Synthesis
  • 2-Methyl-1-nitrocyclohexane is synthesized via nitration of 2-methylcyclohexene using acetyl nitrate.
Catalytic Reduction
  • Palladium-catalyzed hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
  • Subsequent diazo transfer with triflyl azide (TfN₃) introduces the azide functionality.
Limitations
  • Poor stereoselectivity (<50% de) necessitates chiral auxiliaries or enzymatic resolution.
  • Yield : ≤40% (multi-step).

Reaction Optimization and Scalability

Mitsunobu Reaction Parameters

Parameter Optimal Value Impact on Yield/Stereoselectivity
Azide Source HN₃ (gas) Higher purity vs. NaN₃ (side reactions)
Solvent THF Enhances solubility of PPh₃/DEAD
Temperature 0°C → rt Minimizes epimerization
Stoichiometry 1.2 eq DEAD/PPh₃ Ensures complete conversion

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H-NMR (CDCl₃) δ 3.25 (t, J = 7.4 Hz, 1H, N₃CH), 1.85–1.45 (m, 8H, cyclohexane), 1.10 (d, J = 6.8 Hz, 3H, CH₃)
13C-NMR δ 58.9 (N₃CH), 35.2 (C2), 29.7–23.1 (cyclohexane), 21.5 (CH₃)
IR 2100 cm⁻¹ (N₃ stretch)

Chiral Analysis

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min.
    • Retention time: 12.3 min (major enantiomer).

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Azido-2-methylcyclohexane can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Reduction: (1S,2S)-1-Amino-2-methylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(1S,2S)-1-Azido-2-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds and heterocycles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Azido-2-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

(1S,2S)-trans-1,2-Cyclohexanediol

Structural and Functional Differences
  • (1S,2S)-1-Azido-2-methylcyclohexane : Contains an azide (-N₃) and methyl (-CH₃) group. Molecular formula: C₇H₁₁N₃ ; molecular weight: 137.18 g/mol (calculated).
  • (1S,2S)-trans-1,2-Cyclohexanediol : Features two hydroxyl (-OH) groups. Molecular formula: C₆H₁₂O₂ ; molecular weight: 116.16 g/mol .
Physical Properties
Property This compound (1S,2S)-trans-1,2-Cyclohexanediol
Physical State Clear oil Solid
Melting Point Not reported 107–109°C
Boiling Point Not reported 117°C at 23 hPa
Log Pow (Partition Coeff.) Not reported 0.08
Hazards
  • Diol Compound : Classified as Eye Dam. 1 and STOT SE 3 (H318: eye damage; H335: respiratory irritation) .

General Comparison with Other Cyclohexane Derivatives

  • Functional Groups : Azides (high-energy functional groups) vs. hydroxyls (polar, hydrogen-bonding groups).
  • Stability : Azides require careful handling due to explosion risks, whereas diols are more stable but pose irritant hazards.

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